molecular formula C22H22O9 B1673615 Ketoprofen glucuronide CAS No. 76690-94-3

Ketoprofen glucuronide

Cat. No. B1673615
CAS RN: 76690-94-3
M. Wt: 430.4 g/mol
InChI Key: PBTXSZZKPHBHMA-LYFYOZKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketoprofen glucuronide is a phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen . It is formed via glucuronidation by the UDP-glucuronosyltrasferase (UGT) isoforms UGT1A3, UGT1A9, UGT1A10, and UGT2B7 . The glucuronide conjugate of ketoprofen is known to be substantially excreted by the kidney .


Synthesis Analysis

Ketoprofen is rapidly absorbed, metabolized, and excreted as glucuronic ester, also known as this compound, through urine . The most common methods to produce pure or enantiomeric-enriched drugs are asymmetric synthesis, kinetic resolution, crystallization, and others .


Molecular Structure Analysis

The molecular formula of this compound is C22H22O9 . Its average mass is 430.405 Da and its monoisotopic mass is 430.126373 Da .


Chemical Reactions Analysis

The reactivity of the acyl glucosides and glucuronides of ketoprofen has been studied extensively. The individual reaction rates of acyl migration and hydrolysis in buffer were calculated based on the kinetic model . The extent of binding increased with the concentration of both protein and glucuronide .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 661.0±55.0 °C at 760 mmHg, and a flash point of 230.5±25.0 °C . It has 9 H bond acceptors, 4 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

1. Pharmacokinetics in Animal Models

Ketoprofen glucuronidation plays a significant role in the pharmacokinetics of the drug in various animal models. For instance, Granero and Amidon (2008) observed a possibility of enterohepatic cycling of ketoprofen in dogs, which could be crucial for studies using dogs as model species in drug metabolism analyses, especially when differences in glucuronidation across species are considered (Granero & Amidon, 2008). Additionally, Meunier and Verbeeck (1999) studied the glucuronidation kinetics of R,S-Ketoprofen in adjuvant-induced arthritic rats, revealing significant impairments in in vivo glucuronidation in the presence of arthritis (Meunier & Verbeeck, 1999).

2. Binding to Human Serum Albumin

Research by Dubois et al. (1994) demonstrated that R and S ketoprofen glucuronides exhibit reversible binding to human serum albumin (HSA). This study provided insights into the pharmacokinetics of ketoprofen and its metabolites, particularly in relation to protein binding (Dubois et al., 1994).

3. Renal Disease Impact on Metabolism

Grubb et al. (1999) explored the stereoselective pharmacokinetics of ketoprofen and its glucuronide in patients with end-stage renal disease. They found that renal insufficiency significantly affects the systemic exposure to the S-enantiomer of ketoprofen and its glucuronide, suggesting implications for the drug's metabolism and excretion in patients with renal impairments (Grubb et al., 1999).

4. Age-Related Variations

in Ketoprofen MetabolismVerbeeck et al. (1984) conducted a study indicating that the reduced elimination of ketoprofen in elderly subjects is not necessarily due to impaired glucuronidation. This finding is crucial for understanding the age-related pharmacokinetics of ketoprofen, particularly in the context of its metabolism and elimination in older populations (Verbeeck et al., 1984).

5. Stereoselective Esterase Activity

Research by Dubois-Presle et al. (1995) revealed that human serum albumin (HSA) exhibits stereoselective esterase activity toward ketoprofen glucuronide. This study provides insights into the interactions between HSA and ketoprofen glucuronides, which are crucial for understanding the drug's pharmacodynamics (Dubois-Presle et al., 1995).

6. Irreversible Binding to Albumin

Presle et al. (1996) focused on the stereoselective irreversible binding of ketoprofen glucuronides to albumin. They characterized the site and mechanism of this binding, which is vital for understanding the long-term effects and interactions of ketoprofen and its metabolites in the human body (Presle et al., 1996).

7. Interactions with Plasma Protein

Hayball et al. (1992) investigated the stereoselective interactions of ketoprofen glucuronides with human plasma protein and serum albumin. Their findings contribute to our understanding of how ketoprofen glucuronides interact with plasma proteins, affecting the drug's pharmacokinetic properties (Hayball et al., 1992).

Mechanism of Action

Target of Action

Ketoprofen glucuronide is a metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The primary targets of this compound are the enzymes involved in the glucuronidation process, specifically the uridine 5’-diphospho-glucuronosyltransferases (UGTs) . These enzymes play a crucial role in the metabolism of xenobiotics and endobiotics .

Mode of Action

This compound is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of ketoprofen in the presence of UGT enzymes . This process is known as glucuronidation, a major phase II metabolic pathway. The glucuronidation process increases the water solubility of the parent compound, ketoprofen, facilitating its excretion from the body .

Biochemical Pathways

The formation of this compound involves the glucuronidation pathway. This pathway is part of the body’s defense mechanism to eliminate potentially harmful substances. The glucuronidation process transforms lipophilic compounds into more water-soluble metabolites, enabling their elimination from the body via urine or bile .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its formation and elimination processes. The formation of this compound is catalyzed by UGT enzymes, primarily in the liver . Once formed, this compound, due to its increased water solubility, can be readily excreted from the body via the kidneys .

Result of Action

The formation of this compound is a detoxification process that facilitates the elimination of ketoprofen from the body. For instance, acyl glucuronides, a class of glucuronide conjugates to which this compound belongs, have been implicated in the toxicity of several carboxylic acid-containing drugs .

Action Environment

Environmental factors can influence the action of this compound. For instance, the activity of UGT enzymes, which are responsible for the formation of this compound, can be influenced by various factors such as age, sex, genetic polymorphisms, and exposure to certain environmental chemicals . Furthermore, the presence of ketoprofen and its metabolites in the environment, due to their widespread use and subsequent excretion, has raised concerns about potential ecological impacts .

Safety and Hazards

Ketoprofen glucuronide is a metabolite of ketoprofen, which is known to cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . NSAIDs also cause an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

Future Directions

Future research could focus on the benefit and efficiency of using Candida rugosa lipase to kinetically resolve racemic ketoprofen by an environmentally friendly protocol and with the recycling of the undesired ®-ketoprofen . This could lead to more efficient production methods for ketoprofen glucuronide and other similar compounds.

Biochemical Analysis

Biochemical Properties

Ketoprofen glucuronide plays a significant role in biochemical reactions as a phase II metabolite. It is primarily formed in the liver by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to ketoprofen, resulting in the formation of this compound . The interaction between this compound and UGT is essential for the detoxification and excretion of ketoprofen from the body. Additionally, this compound interacts with transport proteins such as organic anion transporters (OATs) and multidrug resistance proteins (MRPs), which facilitate its movement across cellular membranes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can affect the activity of certain enzymes and proteins involved in these processes. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . This inhibition can lead to reduced inflammation and pain. Furthermore, this compound can modulate gene expression by interacting with nuclear receptors and transcription factors, thereby influencing cellular responses to inflammation and stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can irreversibly bind to plasma proteins such as albumin, forming covalent adducts . This binding is stereoselective, with the R-enantiomer of this compound binding to site II of albumin, while the S-enantiomer binds to site I . These interactions can affect the transport and distribution of this compound in the body. Additionally, this compound can inhibit the activity of UGT enzymes, leading to reduced glucuronidation of other substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including pH, temperature, and the presence of other biomolecules . Studies have shown that this compound can serve as a potential reservoir for the parent drug, ketoprofen, due to its ability to release ketoprofen upon hydrolysis . Long-term exposure to this compound can also lead to changes in cellular function, such as alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively reduce inflammation and pain without causing significant adverse effects . High doses of this compound can lead to toxicity and adverse effects, such as gastrointestinal bleeding and renal toxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucuronidation and enterohepatic recirculation. The primary pathway involves the conjugation of ketoprofen with glucuronic acid by UGT enzymes in the liver . The resulting this compound is then excreted into the bile and can undergo enterohepatic recirculation, where it is reabsorbed in the intestine and transported back to the liver . This process can prolong the half-life of ketoprofen and enhance its therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) facilitate the uptake of this compound into liver and kidney cells . Multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) are involved in the efflux of this compound from cells into bile and urine . These transporters play a crucial role in the localization and accumulation of this compound in different tissues.

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum of liver cells, where it is formed by UGT enzymes . The presence of this compound in the endoplasmic reticulum can affect its activity and function. For example, this compound can inhibit the glucuronidation of other substrates by binding to UGT enzymes in the endoplasmic reticulum . Additionally, this compound can be transported to other subcellular compartments, such as lysosomes, where it can undergo further metabolism and degradation .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXSZZKPHBHMA-LYFYOZKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998002
Record name 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ketoprofen glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

76690-94-3
Record name Ketoprofen glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76690-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketoprofen glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076690943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ketoprofen glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ketoprofen glucuronide
Reactant of Route 2
Reactant of Route 2
Ketoprofen glucuronide
Reactant of Route 3
Ketoprofen glucuronide
Reactant of Route 4
Reactant of Route 4
Ketoprofen glucuronide
Reactant of Route 5
Reactant of Route 5
Ketoprofen glucuronide
Reactant of Route 6
Reactant of Route 6
Ketoprofen glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.